molecular formula C8H8Cl2N2O2 B2495674 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide CAS No. 79295-15-1

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B2495674
CAS No.: 79295-15-1
M. Wt: 235.06
InChI Key: BTOTVAISQCMDLO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H8Cl2N2O2 and its molecular weight is 235.06. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Detection Methods

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is widely utilized as a herbicide and plant growth regulator. Its applications extend to improving the quality and preservation time of fruits. However, the environmental persistence of 2,4-D and its derivatives has raised concerns about their potential toxicity and residue in ecosystems. Advanced detection and degradation methods have been developed to monitor and mitigate the environmental impact of such compounds. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and hybrid processes combining electrooxidation and Oxone have shown promise in removing 2,4-D from aqueous solutions, highlighting the synergistic effects of combining various treatment methods for enhanced degradation efficiency (Lu Qi-yu, 2011); (N. Jaafarzadeh, F. Ghanbari, A. Zahedi, 2018).

Biodegradation and Ecotoxicity

The biodegradation potential of 2,4-D and its structurally similar compounds in soil, facilitated by indigenous bacteria and plant secondary metabolites like ferulic acid, has been extensively studied. This research underscores the intricate interactions between herbicides and soil microbiomes, revealing how certain conditions and compounds can either inhibit or enhance the degradation process. Moreover, ecotoxicity assessments have provided critical insights into the effects of 2,4-D on plant growth and microbial health, guiding environmental safety protocols for herbicide use (E. Mierzejewska, A. Baran, M. Urbaniak, 2019).

Mechanisms of Toxicity and Human Health Risks

While the primary focus of this compound and related compounds is agricultural, there's a significant body of research investigating their potential health risks. Studies exploring the carcinogenic outcomes of exposure to 2,4-D and similar chlorophenoxy compounds have sought to understand their mechanisms of toxicity. Despite some epidemiological studies suggesting a correlation with certain types of cancer, comprehensive reviews have concluded that environmental exposures are insufficient to establish a causal relationship, emphasizing the complexity of assessing herbicide toxicity and its implications for human health (K. Stackelberg, 2013).

Novel Applications and Innovations

Innovations in the application of 2,4-D and its derivatives continue to evolve, with research exploring their use in new domains such as ionic liquids for herbicide and plant growth regulation. These studies promise more efficient, targeted, and environmentally friendly approaches to pest control and crop management, demonstrating the ongoing development of agricultural chemicals to meet modern challenges (J. Pernak, Michał Niemczak, K. Materna, K. Marcinkowska, T. Praczyk, 2013).

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Safety and Hazards

2,4-D is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are largely determined by its interactions with various biomolecules. It has been suggested that this compound plays a role in the degradation of herbicides, particularly in the context of white-rot fungi

Cellular Effects

The cellular effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are diverse and complex. For instance, it has been observed that the compound can trigger the embryogenic pathway of somatic cells in both dicots and monocots . Additionally, it has been associated with alterations in mitochondrial metabolism and antioxidant status, which can disturb the innate behavior of organisms like zebrafish .

Molecular Mechanism

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can change over time. For instance, it has been observed that the frequency of participants with high 2,4-D levels increased significantly over time in a study examining the effects of the product on human health .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can vary with different dosages in animal models. For instance, it has been observed that exposure to the compound at environmentally relevant concentrations can alter mitochondrial metabolism and antioxidant status in zebrafish .

Metabolic Pathways

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide is involved in several metabolic pathways. For instance, it has been suggested that the compound plays a role in the biodegradation of 2,4-D, a widely used herbicide . The compound is thought to interact with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide within cells and tissues are complex processes. It has been observed that the compound can be transported basipetally in plant tissues .

Subcellular Localization

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is located in the bacterial cell .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOTVAISQCMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323863
Record name 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79295-15-1
Record name 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.